molecular formula C15H19N5O5 B2463835 Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate CAS No. 1903521-16-3

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2463835
CAS No.: 1903521-16-3
M. Wt: 349.347
InChI Key: AHHQJJLXYJBVIC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound that has garnered attention in both the scientific and industrial communities It is characterized by a complex molecular structure featuring an ethyl ester group, a urea derivative, and a unique cyclopropylisoxazol-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate can be achieved through multi-step organic reactions The primary synthetic route involves the formation of the 5-cyclopropylisoxazole ring, followed by the construction of the 1,2,4-oxadiazole ring

  • Formation of the 5-cyclopropylisoxazole ring: : This step typically involves a cyclization reaction using appropriate cyclopropyl precursors and nitrile oxides under mild reaction conditions.

  • Construction of the 1,2,4-oxadiazole ring: : A cyclization reaction using appropriate reagents such as amidoximes and acid chlorides.

  • Introduction of the ureido group: : This step involves the reaction of isocyanates with suitable amine derivatives.

  • Esterification: : The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic amounts of acid or base.

Industrial Production Methods

Industrial production of this compound can utilize similar synthetic routes with optimization for large-scale production. Techniques such as flow chemistry, automation, and use of industrial-scale reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:

  • Oxidation: : Conversion of the compound into its corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of certain functional groups within the molecule using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic reactions and as an intermediate in the development of novel compounds.

Biology

In biological research, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a potential candidate for drug discovery and development.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. For instance, it could inhibit or activate enzymes involved in metabolic pathways, or modulate receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-((3-(4-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

  • Ethyl 3-(3-((3-(5-cyclopropylisoxazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

  • Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,3,4-oxadiazol-5-yl)methyl)ureido)propanoate

Unique Features

Compared to other similar compounds, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate stands out due to its unique structural arrangement. The specific position of the cyclopropylisoxazole and oxadiazole rings, combined with the ureido group, may impart unique chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanism of action. By examining its unique features and comparing it with similar compounds, we can appreciate its potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-2-23-13(21)5-6-16-15(22)17-8-12-18-14(20-25-12)10-7-11(24-19-10)9-3-4-9/h7,9H,2-6,8H2,1H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQJJLXYJBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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